molecular formula C25H23N5O3 B2739209 3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 896374-50-8

3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2739209
CAS No.: 896374-50-8
M. Wt: 441.491
InChI Key: IPPMWRHWVWZESI-UHFFFAOYSA-N
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Description

3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its quinazoline-2,4-dione core, which is linked to a piperazine ring substituted with a pyridine moiety. The unique structure of this compound makes it a potential candidate for various biological and chemical applications.

Scientific Research Applications

3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline-2,4-dione core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.

    Pyridine Substitution: The pyridine moiety is introduced via a coupling reaction, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated derivatives.

Mechanism of Action

The mechanism of action of 3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific substitution pattern and the presence of both a quinazoline and piperazine ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c31-23(29-15-13-28(14-16-29)22-7-3-4-12-26-22)19-10-8-18(9-11-19)17-30-24(32)20-5-1-2-6-21(20)27-25(30)33/h1-12H,13-17H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPMWRHWVWZESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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